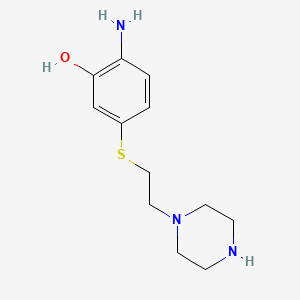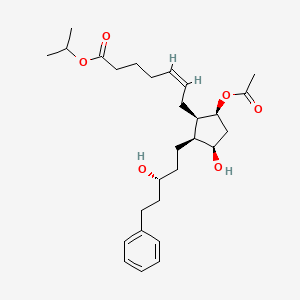
9-Acetyl Latanoprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetyl Latanoprost is a derivative of Latanoprost, a synthetic prostaglandin F2α analog Latanoprost is widely used in the treatment of glaucoma and ocular hypertension due to its ability to reduce intraocular pressure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl Latanoprost involves the acetylation of Latanoprost. The process typically includes the following steps:
Starting Material: Latanoprost is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Latanoprost are acetylated using acetic anhydride and a suitable catalyst.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification techniques such as crystallization or large-scale chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Acetyl Latanoprost undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Latanoprost.
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure, leading to different analogs.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis Product: Latanoprost.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced analogs of this compound.
Applications De Recherche Scientifique
9-Acetyl Latanoprost has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in ocular diseases and other medical conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 9-Acetyl Latanoprost is similar to that of Latanoprost. It acts as a prostaglandin F2α analog, binding to prostanoid FP receptors in the eye. This binding increases the outflow of aqueous humor, thereby reducing intraocular pressure. The acetylation may influence the compound’s pharmacokinetics and receptor binding affinity, potentially enhancing its therapeutic effects.
Comparaison Avec Des Composés Similaires
Latanoprost: The parent compound, widely used in glaucoma treatment.
Bimatoprost: Another prostaglandin analog used for reducing intraocular pressure.
Travoprost: A prostaglandin analog with similar applications in ocular hypertension.
Comparison:
Latanoprost vs. 9-Acetyl Latanoprost: this compound may exhibit different pharmacokinetic properties due to the acetyl group, potentially offering improved therapeutic effects.
Bimatoprost vs. This compound: Both compounds are prostaglandin analogs, but Bimatoprost has a different chemical structure and may have different efficacy and side effect profiles.
Travoprost vs. This compound: Travoprost and this compound share similar mechanisms of action, but their chemical modifications may result in different pharmacological properties.
Propriétés
Formule moléculaire |
C28H42O6 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
propan-2-yl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C28H42O6/c1-20(2)33-28(32)14-10-5-4-9-13-25-24(26(31)19-27(25)34-21(3)29)18-17-23(30)16-15-22-11-7-6-8-12-22/h4,6-9,11-12,20,23-27,30-31H,5,10,13-19H2,1-3H3/b9-4-/t23-,24-,25+,26+,27-/m0/s1 |
Clé InChI |
IHOFBPSZBJEIAO-HGYMGNIXSA-N |
SMILES isomérique |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O)O)OC(=O)C |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)

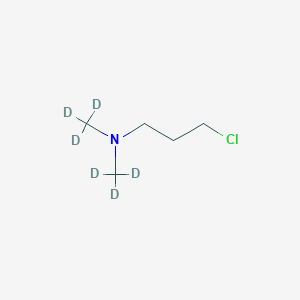
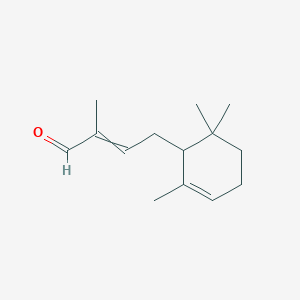
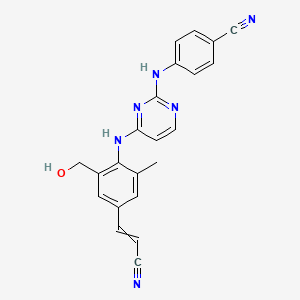
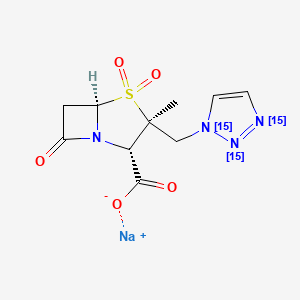
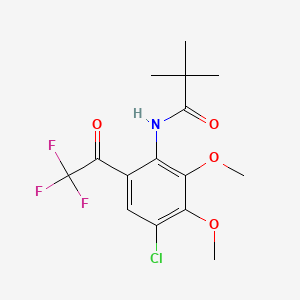
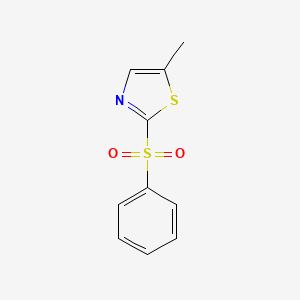
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
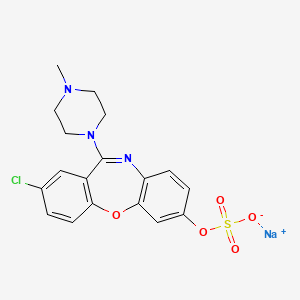
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
